molecular formula C44H46F12FeP2 B15061379 [(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron

[(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron

Cat. No.: B15061379
M. Wt: 920.6 g/mol
InChI Key: WTQQPTRDIVWKDN-UQLFUIRDSA-N
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Description

[(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron is a complex organometallic compound It is known for its unique structure, which includes iron coordinated with phosphane ligands and cyclopentane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron typically involves the following steps:

    Preparation of Ligands: The ligands, such as 3,5-bis(trifluoromethyl)phenyl and 3,5-dimethylphenyl phosphane, are synthesized through standard organic synthesis techniques.

    Coordination to Iron: The ligands are then coordinated to an iron center. This step often requires the use of a suitable iron precursor, such as iron(II) chloride, and a base to facilitate the coordination.

    Cyclopentane Incorporation: Cyclopentane is introduced into the structure through a cyclization reaction, which may involve the use of a catalyst to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron undergoes various chemical reactions, including:

    Oxidation: The iron center can be oxidized, leading to changes in the oxidation state and coordination environment.

    Reduction: Reduction reactions can revert the oxidized iron back to its original state.

    Substitution: Ligands coordinated to the iron center can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out in solvents like acetonitrile or dichloromethane.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in solvents like tetrahydrofuran.

    Substitution: Ligand substitution reactions may involve the use of phosphane ligands and bases like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(II) complexes. Substitution reactions result in new iron-ligand complexes with different properties.

Scientific Research Applications

Chemistry

In chemistry, [(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron is used as a catalyst in various organic transformations. Its unique structure allows it to facilitate reactions such as hydrogenation, cross-coupling, and polymerization.

Biology and Medicine

While its applications in biology and medicine are less explored, the compound’s potential as a catalyst for bioorthogonal reactions is of interest. These reactions can occur in living systems without interfering with native biochemical processes.

Industry

In industry, this compound is used in the development of advanced materials. Its ability to catalyze polymerization reactions makes it valuable in the production of specialty polymers with unique properties.

Mechanism of Action

The mechanism by which [(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron exerts its effects involves the coordination of ligands to the iron center. This coordination alters the electronic environment of the iron, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparison with Similar Compounds

Similar Compounds

  • Bis(triphenylphosphine)iron(II) chloride
  • Tris(triphenylphosphine)iron(0)
  • Iron(II) bis(diphenylphosphino)ethane

Uniqueness

[(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron is unique due to its specific ligand environment, which includes both trifluoromethyl and dimethyl phenyl groups. This unique combination of ligands imparts distinct electronic and steric properties, enhancing its catalytic activity and selectivity compared to similar compounds.

Properties

Molecular Formula

C44H46F12FeP2

Molecular Weight

920.6 g/mol

IUPAC Name

[(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron

InChI

InChI=1S/C39H36F12P2.C5H10.Fe/c1-21-9-22(2)12-30(11-21)52(31-13-23(3)10-24(4)14-31)25(5)34-7-6-8-35(34)53(32-17-26(36(40,41)42)15-27(18-32)37(43,44)45)33-19-28(38(46,47)48)16-29(20-33)39(49,50)51;1-2-4-5-3-1;/h9-20,25,34-35H,6-8H2,1-5H3;1-5H2;/t25-,34?,35?;;/m0../s1

InChI Key

WTQQPTRDIVWKDN-UQLFUIRDSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)C3CCCC3P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C.C1CCCC1.[Fe]

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C.C1CCCC1.[Fe]

Origin of Product

United States

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